Cyanomethyl 2-(benzylamino)benzoate

VAP-1 inhibitor Species selectivity Anti-inflammatory

Species-specific VAP-1 inhibition is critical for translational accuracy; generic inhibitors often show unpredictable cross-species potency. This compound delivers validated rodent selectivity. - **Rat VAP-1 IC50:** 36 nM (9.4-fold selective vs human, IC50 340 nM) - **Application:** Tool compound for in vivo inflammation models (diabetic retinopathy, arthritis) - **Chemical form:** Cyanomethyl ester for prodrug or PK studies - **Supply:** Research quantities available with immediate dispatch

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 104362-33-6
Cat. No. B009175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl 2-(benzylamino)benzoate
CAS104362-33-6
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N
InChIInChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2
InChIKeyUVJNVLXYEZMPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl 2-(benzylamino)benzoate Chemical Identity & VAP-1 Inhibition


Cyanomethyl 2-(benzylamino)benzoate (CAS 104362-33-6), also referred to as N-Benzylanthranilic acid cyanomethyl ester, is a synthetic small molecule with a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol [1]. The compound is classified as a VAP-1 (vascular adhesion protein-1) inhibitor, with its primary documented mechanism being the inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity [2]. Its structure, characterized by a benzylamino-substituted benzoate core with a cyanomethyl ester moiety, places it within a family of anthranilic acid derivatives investigated for potential anti-inflammatory applications .

Cyanomethyl 2-(benzylamino)benzoate: Generic Substitution & Target Divergence


Generic substitution among VAP-1 inhibitors is problematic due to documented species-specific potency variations. For Cyanomethyl 2-(benzylamino)benzoate, this is particularly acute: the compound demonstrates an approximately 9.4-fold selectivity for rat over human VAP-1 (IC50 36 nM vs 340 nM) [1]. This species-dependent divergence is a critical differentiating factor, as many known inhibitors like Astellas' compound 35c show the opposite trend, being more potent on human VAP-1 (IC50 ~23 nM) than on the rat ortholog (IC50 ~50 nM) [2]. Therefore, selecting a generic VAP-1 inhibitor without accounting for this species-specific potency gap can lead to inaccurate preclinical efficacy predictions, especially if rodent models are used for screening.

Cyanomethyl 2-(benzylamino)benzoate: Evidence vs. Closest Analogs


Rat vs. Human VAP-1 Selectivity

Cyanomethyl 2-(benzylamino)benzoate exhibits a marked species-specific inhibition profile that distinguishes it from the benchmark VAP-1 inhibitor, Astellas compound 35c. The target compound inhibits rat VAP-1 with an IC50 of 36 nM, while its potency against the human enzyme is 9.4-fold weaker at 340 nM [1]. In direct contrast, compound 35c shows an inverse selectivity, being more potent on human VAP-1 (IC50 ~23 nM) than on rat VAP-1 (IC50 ~50 nM) in a comparable recombinant enzyme assay [2]. This divergent selectivity profile is a key differentiator for researchers using rodent models for preclinical efficacy studies, as it predicts a different PK/PD relationship for the target compound compared to the class benchmark.

VAP-1 inhibitor Species selectivity Anti-inflammatory

Cyanomethyl Ester vs. Free Acid: Structural Impact on Potency

The cyanomethyl ester moiety in Cyanomethyl 2-(benzylamino)benzoate is a key structural differentiator from the parent acid, N-Benzylanthranilic acid (CAS 6622-55-5). While direct inhibitory activity of the free acid has not been reported in public databases, the ester form demonstrates measurable VAP-1 inhibition (IC50 36-340 nM) [1]. Esterification with a cyanomethyl group is a common prodrug strategy to improve membrane permeability and oral bioavailability compared to the free carboxylic acid form [2]. The absence of reported VAP-1 activity for the acid suggests the ester may be acting as a bioisostere or that the intact ester is necessary for target engagement.

Prodrug Ester hydrolysis Bioavailability

Cross-Species VAP-1 Inhibition vs. Semicarbazide

The sensitivity of VAP-1 to inhibitors varies significantly between species. The target compound's IC50 of 36 nM on rat VAP-1 and 340 nM on human VAP-1 [1] can be contextualized against the standard inhibitor semicarbazide, which shows an IC50 of approximately 180 nM on human VAP-1 and 800 nM on rat VAP-1 [2]. This indicates that the target compound is more potent than semicarbazide on both species, but notably more so on the rat enzyme, which aligns with the hypothesis that rodent VAP-1 has a narrower active site channel that favors smaller inhibitors [2]. The target compound's size (MW 266) is smaller than many proprietary VAP-1 inhibitors like compound 35c, which may explain its preferential rat activity.

SSAO inhibitor Semicarbazide Species comparison

Cyanomethyl 2-(benzylamino)benzoate: Key Research Applications


VAP-1 Rodent Inflammatory Disease Models

The compound's high potency on rat VAP-1 (IC50 36 nM) [1] makes it a suitable tool compound for in vivo efficacy studies in rodent models of inflammation, such as streptozotocin-induced diabetic retinopathy or arthritis. Its 9.4-fold selectivity over the human enzyme ensures that pharmacodynamic effects observed in rodents are driven by robust target engagement, which is critical for interpreting preclinical efficacy data [2].

VAP-1 Species-Specific Inhibitor Binding Studies

The divergent species selectivity of Cyanomethyl 2-(benzylamino)benzoate, being more potent on rodent VAP-1 compared to human, makes it a valuable probe for studying active-site differences across species. This is a distinct application from inhibitors like Astellas compound 35c, which shows inverse selectivity [1]. Procurement of both inhibitor types enables comparative studies that can elucidate structural determinants of species-specific binding [2].

Prodrug & ADME Research for Anthranilic Acid-Based VAP-1 Inhibitors

The cyanomethyl ester functional group differentiates this compound from the free acid, providing a research tool for studying the impact of esterification on pharmacokinetic properties. Researchers can investigate whether the ester acts as a prodrug that is hydrolyzed in vivo to release the active acid, or if the intact ester is required for target engagement, by comparing activity profiles with the free acid form [1].

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